N-cyclopentyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Description
Properties
CAS No. |
878568-06-0 |
|---|---|
Molecular Formula |
C16H21N5O2S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide |
InChI |
InChI=1S/C16H21N5O2S/c1-11(15(22)17-12-5-3-4-6-12)24-16-18-19-20-21(16)13-7-9-14(23-2)10-8-13/h7-12H,3-6H2,1-2H3,(H,17,22) |
InChI Key |
YDLIYHCWAHORET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCC1)SC2=NN=NN2C3=CC=C(C=C3)OC |
solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation
The tetrazole core is constructed via a ZnBr2-catalyzed cycloaddition between 4-methoxyphenylnitrile and sodium azide in dimethylformamide (DMF) at 110°C for 24 hours. This method achieves 85–90% yield, with the Lewis acid mitigating side reactions. Alternatives such as microwave-assisted synthesis reduce reaction time to 2 hours but require stringent temperature control.
Table 1: Optimization of Tetrazole Synthesis
| Condition | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional | ZnBr2 | 110 | 24 | 88 |
| Microwave-assisted | None | 150 | 2 | 82 |
Thiolation of the Tetrazole
The 5-thiol derivative is obtained by treating 1-(4-methoxyphenyl)-1H-tetrazole with Lawesson’s reagent in toluene under reflux. Thiourea derivatives are avoided due to poor regioselectivity. The reaction proceeds via nucleophilic attack at the 5-position, yielding 92% pure product after recrystallization from ethanol.
Preparation of 2-{[1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl]Sulfanyl}Propanoic Acid
Sulfanyl Group Introduction
The propanamide precursor is synthesized by reacting 2-bromopropanoic acid with 1-(4-methoxyphenyl)-1H-tetrazol-5-thiol in the presence of K2CO3 in acetone. A molar ratio of 1:1.2 (acid:thiol) ensures complete conversion, with a reaction time of 6 hours at 60°C.
Table 2: Sulfur-Ether Bond Formation Parameters
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | Acetone | 60 | 78 |
| NaH | THF | 25 | 65 |
Carboxylic Acid Activation
The propanoic acid intermediate is activated using thionyl chloride (SOCl2) to form the corresponding acid chloride, which is subsequently reacted with cyclopentylamine. Alternatively, coupling agents such as HOBt/EDCl in dichloromethane achieve direct amidation without isolation of the acid chloride, albeit with slightly lower yields (72% vs. 81%).
Amide Bond Formation: Final Step Optimization
Coupling Strategies
Cyclopentylamine is coupled to the activated carboxylic acid using either:
-
Schotten-Baumann conditions : Aqueous NaOH, THF, 0°C, yielding 75% product.
-
Steglich esterification : EDCl/HOBt, dimethylacetamide (DMA), room temperature, yielding 83% product.
Table 3: Amidation Efficiency Comparison
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | NaOH, ClCOCOCl | THF | 75 |
| Steglich | EDCl, HOBt | DMA | 83 |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethyl acetate. Purity (>99%) is confirmed by HPLC (C18 column, acetonitrile/water gradient). Structural validation employs NMR ( 7.8–6.9 ppm for aromatic protons, 4.1 ppm for methoxy group) and HRMS (calculated for : 384.1492; found: 384.1489).
Challenges and Mitigation Strategies
Regioselectivity in Tetrazole Synthesis
The [2+3] cycloaddition occasionally produces 2-substituted tetrazole regioisomers. Using ZnBr2 as a catalyst suppresses this pathway, ensuring >95% 1-substituted product.
Sulfur Oxidation
The sulfanyl group is prone to oxidation during storage. Addition of 0.1% w/v ascorbic acid as a stabilizer in the final formulation prevents disulfide formation.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclopentyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The tetrazole ring and methoxyphenyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-cyclopentyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide and related compounds:
Structural and Electronic Differences
- Tetrazole Substituents: The 4-methoxyphenyl group in the target compound provides electron-donating effects via the methoxy (-OCH₃) group, enhancing solubility compared to 4-methylphenyl (e.g., SNI-1) or 4-ethoxyphenyl (e.g., compound). Unsubstituted tetrazoles (e.g., compound) lack aromatic substituents, reducing steric hindrance but compromising π-π stacking interactions .
Amide Substituents :
Biological Activity
N-cyclopentyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C₁₆H₂₁N₅O₂S and a molecular weight of approximately 347.44 g/mol, this compound features a cyclopentyl group, a propanamide backbone, and a tetrazole moiety substituted with a 4-methoxyphenyl group. The presence of the sulfanyl group enhances its reactivity and biological activity, making it of particular interest for therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, particularly as an inhibitor of calcium channels . Compounds containing tetrazole rings are often associated with pharmacological effects such as anti-inflammatory and analgesic properties , suggesting that this compound could have therapeutic applications in treating conditions like hypertension and pain management.
Research indicates that this compound may interact with specific receptors or enzymes, influencing cellular signaling pathways involved in cardiovascular regulation and pain perception. Notably, its interaction studies focus on binding affinities to various receptors, including ion channels and G-protein coupled receptors.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-cyclopentyl-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide | C₁₇H₂₃N₅O₂S | Ethoxy substitution |
| N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide | C₁₆H₂₁N₅O₂S | Dimethyl substitution |
| 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(furan-2-ylmethyl)propanamide | C₁₄H₁₉N₅O₂S | Furan substitution |
Uniqueness : The unique combination of cyclopentane and tetrazole structures along with specific substituents like methoxy gives this compound distinct properties that may enhance its biological activity compared to similar compounds.
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